6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure consistency and quality of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted isoquinolines.
Scientific Research Applications
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atoms present in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom present in this compound.
Uniqueness
The unique combination of bromine and fluorine atoms in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydro
Properties
Molecular Formula |
C9H9BrClF2N |
---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7;/h1-3,13H,4-5H2;1H |
InChI Key |
FHDUHTRTLBTNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(CN1)(F)F.Cl |
Origin of Product |
United States |
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